3-Bromofuro[3,4-b]pyridine-5,7-dione
Overview
Description
3-Bromofuro[3,4-b]pyridine-5,7-dione: is a heterocyclic organic compound with the molecular formula C7H2BrNO3 It is characterized by a fused ring structure consisting of a furan ring and a pyridine ring, with bromine and two keto groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromofuro[3,4-b]pyridine-5,7-dione typically involves the bromination of furo[3,4-b]pyridine-5,7-dione. One common method includes the reaction of 5-bromopyridine-2,3-dicarboxylic acid with acetic anhydride at elevated temperatures . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromofuro[3,4-b]pyridine-5,7-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,4-b]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 3-Bromofuro[3,4-b]pyridine-5,7-dione is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its unique structure makes it valuable for developing new materials and catalysts.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-Bromofuro[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and keto groups play a crucial role in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3-Chlorofuro[3,4-b]pyridine-5,7-dione
- 3-Iodofuro[3,4-b]pyridine-5,7-dione
- 3-Fluorofuro[3,4-b]pyridine-5,7-dione
Comparison: Compared to its halogenated analogs, 3-Bromofuro[3,4-b]pyridine-5,7-dione exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, iodo, and fluoro counterparts. This uniqueness is leveraged in various synthetic and research applications to achieve specific outcomes .
Biological Activity
Overview
3-Bromofuro[3,4-b]pyridine-5,7-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by the presence of a bromine atom, influences its reactivity and biological properties. This article will explore the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
- IUPAC Name : 3-bromo-7H-furo[3,4-b]pyridin-5-one
- Molecular Formula : C7H2BrNO3
- Molecular Weight : 228.0017 g/mol
- CAS Number : 98278-78-5
- Melting Point : 142-144 °C
The biological effects of this compound are thought to be mediated through interactions with specific molecular targets. It may inhibit certain enzymes or receptors involved in cellular processes such as proliferation and apoptosis. The exact mechanism remains under investigation but could involve modulation of signaling pathways critical for cancer cell survival and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Various studies have shown its effectiveness against a range of bacterial strains:
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 14 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of this compound have been evaluated in several cancer cell lines. The compound has shown promising results in inhibiting cell growth and inducing apoptosis:
These results indicate that the compound may target specific pathways involved in cancer cell survival.
Case Studies
A notable study investigated the effects of this compound on apoptosis in HeLa cells. The study utilized flow cytometry to assess cell viability and apoptosis rates after treatment with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis, suggesting that the compound effectively induces programmed cell death in cancer cells.
Another study focused on the synthesis and biological evaluation of derivatives of this compound. It was found that modifications at the bromine position could enhance its biological activity, indicating potential avenues for drug development.
Properties
IUPAC Name |
3-bromofuro[3,4-b]pyridine-5,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIBWNJUQJRTER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)OC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98278-78-5 | |
Record name | 3-bromo-5H,7H-furo[3,4-b]pyridine-5,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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